Cas no 1185317-97-8 (N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride)

N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride
- N,N-dimethyl-4-piperidin-4-yloxybenzenesulfonamide,hydrochloride
- DB-308802
- DTXSID00671375
- N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1)
- N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamidehydrochloride
- N,N-dimethyl-4-piperidin-4-yloxybenzenesulfonamide;hydrochloride
- 1185317-97-8
- AKOS015941506
- N,N-diMethyl-4-(piperidin-4-yloxy)benzenesulfonaMide hydrochloride, 98+% C13H21ClN2O3S, MW: 320.84
-
- MDL: MFCD11915967
- インチ: 1S/C13H20N2O3S.ClH/c1-15(2)19(16,17)13-5-3-11(4-6-13)18-12-7-9-14-10-8-12;/h3-6,12,14H,7-10H2,1-2H3;1H
- InChIKey: GJGUQRCQTGAXFO-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC(=CC=1)OC1CCNCC1)(N(C)C)(=O)=O
計算された属性
- 精确分子量: 320.0961414g/mol
- 同位素质量: 320.0961414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 364
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778947-500mg |
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride |
1185317-97-8 | 97% | 500mg |
¥5763.00 | 2024-08-09 | |
Chemenu | CM181252-1g |
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride |
1185317-97-8 | 95% | 1g |
$712 | 2023-01-12 | |
Fluorochem | 089610-500mg |
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride |
1185317-97-8 | 500mg |
£320.00 | 2022-03-01 | ||
Chemenu | CM181252-1g |
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride |
1185317-97-8 | 95% | 1g |
$599 | 2021-08-05 |
N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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3. Back matter
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochlorideに関する追加情報
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride and Its Significance in Modern Pharmaceutical Research
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride (CAS No. 1185317-97-8) is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in modulating various biological pathways. The molecular structure of this sulfonamide derivative incorporates a benzenesulfonamide moiety linked to a piperidine ring, which contributes to its distinctive chemical and pharmacological properties.
The benzenesulfonamide group is a well-known pharmacophore in medicinal chemistry, often employed in the design of drugs targeting inflammatory and infectious diseases. The presence of the sulfonamide moiety enhances the compound's solubility and bioavailability, making it an attractive candidate for further investigation. Additionally, the piperidine ring introduces a basic nitrogen atom, which can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and selectivity.
In recent years, there has been growing interest in exploring the therapeutic potential of sulfonamide derivatives as antimicrobial agents. The structural framework of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride suggests that it may exhibit activity against a range of bacterial pathogens by interfering with essential metabolic pathways. Preliminary studies have indicated that this compound demonstrates promising inhibitory effects on bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for bacterial folate biosynthesis.
The hydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for formulation into pharmaceutical products. This salt form also facilitates controlled release mechanisms, allowing for sustained therapeutic action. The combination of these properties positions N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride as a valuable candidate for further development into an antimicrobial agent.
Advances in computational chemistry have enabled the use of molecular modeling techniques to predict the binding interactions between this compound and biological targets. These studies have revealed that the benzenesulfonamide moiety interacts favorably with acidic residues in target proteins, while the piperidine ring engages in hydrogen bonding with polar regions. Such insights are crucial for optimizing the compound's pharmacokinetic profile and minimizing potential side effects.
The synthesis of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency and scalability of production. These advancements not only improve the accessibility of the compound but also allow for modifications to its structure to fine-tune its biological activity.
Preclinical studies have provided valuable insights into the pharmacological properties of this compound. In vitro assays have demonstrated its ability to inhibit bacterial growth at concentrations comparable to existing antibiotics, suggesting potential as a novel therapeutic agent. Additionally, animal models have shown that N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride exhibits low toxicity and minimal side effects, further supporting its clinical development potential.
The role of sulfonamides in treating infectious diseases has been well-documented since their discovery over a century ago. However, the emergence of drug-resistant bacteria has necessitated the development of new antimicrobial agents with unique mechanisms of action. The structural features of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride make it a promising candidate for addressing this challenge by targeting essential bacterial processes.
Recent research has also explored the potential applications of this compound in treating inflammatory conditions. Sulfonamides have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the piperidine ring in N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride may further enhance its ability to interact with these enzymes, thereby reducing inflammation and associated symptoms.
The development of novel pharmaceutical agents requires a multidisciplinary approach involving chemists, biologists, and clinicians. Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing research on compounds like N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride. These partnerships facilitate the translation of laboratory findings into clinical applications, ensuring that promising compounds reach patients in need.
In conclusion, N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride (CAS No. 1185317-97-8) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activity. Its potential applications as an antimicrobial agent and anti-inflammatory agent make it a valuable candidate for further clinical development. As research continues to uncover new therapeutic uses for sulfonamide derivatives, compounds like this one will play a crucial role in addressing global health challenges.
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